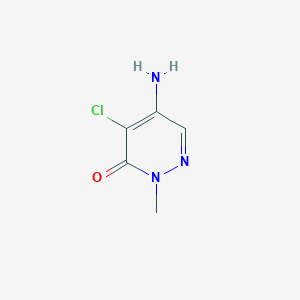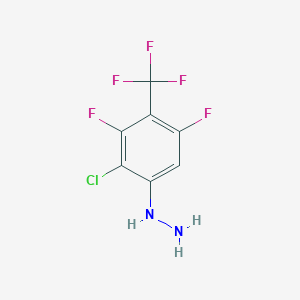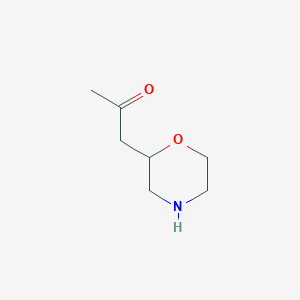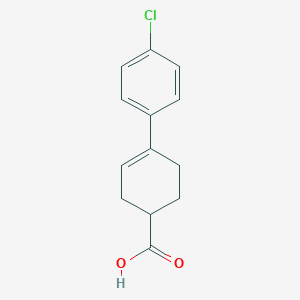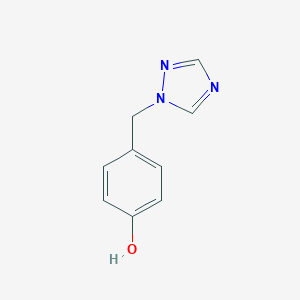![molecular formula C10H14O B050618 Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) CAS No. 114179-21-4](/img/structure/B50618.png)
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors involved in various physiological processes, including cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound has been shown to exhibit potent anti-cancer activity, making it a potential candidate for drug development. However, the compound also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI). One area of interest is the development of novel anti-cancer drugs based on the compound. Additionally, the compound may have potential applications in the development of new materials, such as polymers and coatings. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been used as a building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) can be synthesized through various methods, including the reaction of cyclobutanone with propargyl bromide and methyl magnesium bromide in the presence of copper iodide. Another method involves the reaction of cyclobutanone with propargyl bromide and zinc in the presence of palladium chloride and triphenylphosphine. The compound can also be synthesized through the reaction of 2-methyl-3-butyn-2-ol with cyclobutanone in the presence of a base.
Applications De Recherche Scientifique
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. It has also been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
114179-21-4 |
|---|---|
Nom du produit |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,2S)-1-ethynyl-2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-6-9(3)7-8-10(9,11)5-2/h2,4,6,11H,7-8H2,1,3H3/b6-4+/t9-,10+/m1/s1 |
Clé InChI |
VCGGPWOUUMLVPZ-HANDCERCSA-N |
SMILES isomérique |
C/C=C/[C@@]1(CC[C@]1(C#C)O)C |
SMILES |
CC=CC1(CCC1(C#C)O)C |
SMILES canonique |
CC=CC1(CCC1(C#C)O)C |
Synonymes |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



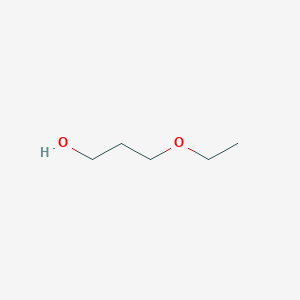
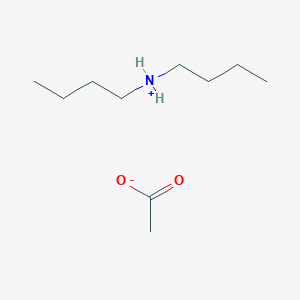
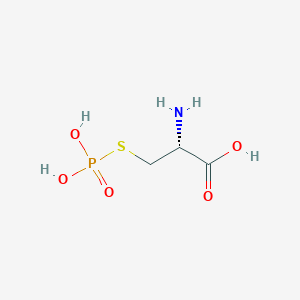
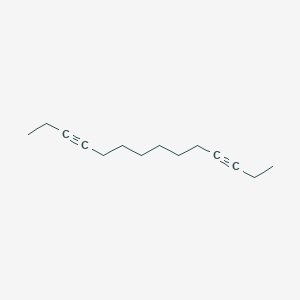
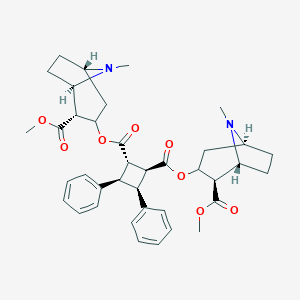
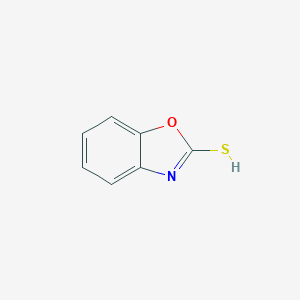
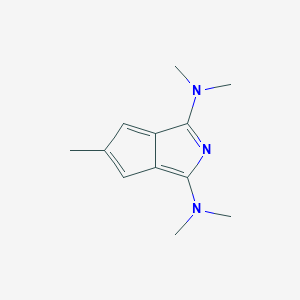
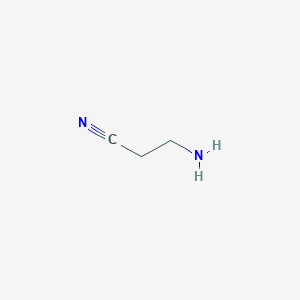
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
